(1Z)-1,2-diphenyl-1-propanone oxime
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Overview
Description
(1Z)-1,2-diphenyl-1-propanone oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic side-chains. This particular compound is a ketoxime, derived from a ketone and hydroxylamine. Oximes are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1Z)-1,2-diphenyl-1-propanone oxime typically involves the condensation of 1,2-diphenyl-1-propanone with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, making it a convenient method for synthesizing oximes.
Industrial Production Methods
Industrial production of oximes, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1Z)-1,2-diphenyl-1-propanone oxime undergoes various chemical reactions, including:
Hydrolysis: Heating in the presence of inorganic acids decomposes the oxime into the corresponding ketone and hydroxylamine.
Reduction: Reduction by sodium metal, sodium amalgam, hydrogenation, or hydride reagents produces amines.
Substitution: Oximes can be converted to amide derivatives by treatment with various acids.
Common Reagents and Conditions
Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.
Reduction: Sodium metal, sodium amalgam, hydrogen gas, or hydride reagents like lithium aluminum hydride.
Substitution: Various acids, including acetic acid or sulfuric acid.
Major Products
Hydrolysis: 1,2-diphenyl-1-propanone and hydroxylamine.
Reduction: Primary and secondary amines.
Substitution: Corresponding amide derivatives.
Scientific Research Applications
(1Z)-1,2-diphenyl-1-propanone oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical transformations.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of (1Z)-1,2-diphenyl-1-propanone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions and participate in redox reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, such as hydrolysis and reduction, which can influence its biological activity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Aldoximes: Compounds with the general formula RCH=N−OH, where R is an organic side-chain.
Other Ketoximes: Compounds with the general formula RR’C=N−OH, where R and R’ are different organic side-chains.
Uniqueness
(1Z)-1,2-diphenyl-1-propanone oxime is unique due to its specific structure, which includes two phenyl groups attached to the central carbon. This structure imparts distinct chemical properties and reactivity compared to other oximes. Its stability and versatility make it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
6941-83-9 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(NZ)-N-(1,2-diphenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)15(16-17)14-10-6-3-7-11-14/h2-12,17H,1H3/b16-15- |
InChI Key |
YTKPYWFDRHHTTK-NXVVXOECSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)/C(=N/O)/C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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